![molecular formula C16H18N4O2S B2404991 1-Cyclopropyl-3-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]-3-methylazetidin-2-one CAS No. 2248876-42-6](/img/structure/B2404991.png)
1-Cyclopropyl-3-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]-3-methylazetidin-2-one
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Description
The compound appears to contain several functional groups and structural elements common in organic chemistry, including a cyclopropyl group, a 1,2,4-triazole ring, a sulfanylmethyl group, and an azetidin-2-one (beta-lactam) ring . These components are often seen in various pharmaceuticals and synthetic compounds.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-triazole ring and the beta-lactam ring would introduce heteroatoms (nitrogen, sulfur, and oxygen), which could participate in various interactions and affect the compound’s overall shape and properties .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the beta-lactam ring suggests that it might undergo reactions typical for this functional group, such as ring-opening reactions . The 1,2,4-triazole ring might also participate in various transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of polar functional groups and heteroatoms would likely make it more polar and potentially increase its solubility in polar solvents .Safety and Hazards
properties
IUPAC Name |
1-cyclopropyl-3-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]-3-methylazetidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-16(8-20(14(16)22)10-6-7-10)9-23-15-17-13(18-19-15)11-4-2-3-5-12(11)21/h2-5,10,21H,6-9H2,1H3,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKKPZTVWGKPKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2CC2)CSC3=NNC(=N3)C4=CC=CC=C4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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